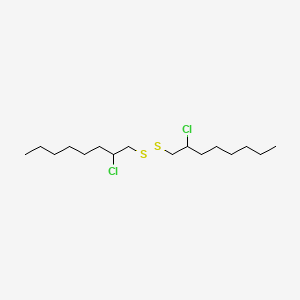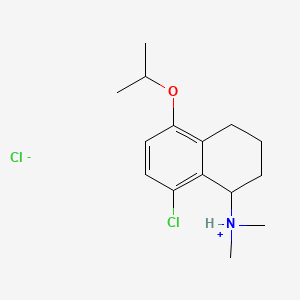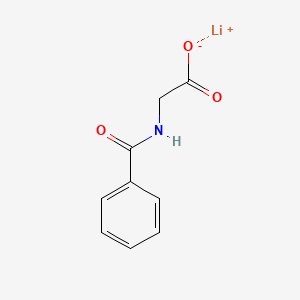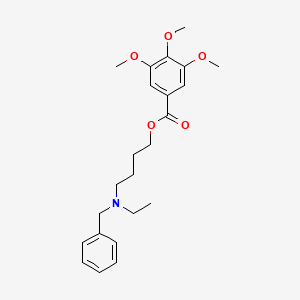
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine atoms and an aminomethyl group in this compound enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-halobenzamides and aryl aldehydes.
Catalysis: A copper(I) catalyst is often used to facilitate the reaction.
Reaction Steps: The process involves C–N coupling, reductive amination, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal catalysts and efficient reaction conditions, such as those involving copper(I) catalysis, are likely to be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the bromine atoms or the aminomethyl group.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and aminomethyl derivatives, which can have enhanced biological activities.
科学的研究の応用
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aminomethyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog without the bromine atoms and aminomethyl group.
2-Aminoquinazolin-4(3H)-one: Contains an amino group at the 2-position instead of the aminomethyl group.
Indolo[1,2-a]quinazolinones: These compounds have an indole ring fused to the quinazolinone core.
Uniqueness
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is unique due to the presence of bromine atoms and an aminomethyl group, which enhance its reactivity and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
75159-33-0 |
|---|---|
分子式 |
C9H9Br2Cl2N3O |
分子量 |
405.90 g/mol |
IUPAC名 |
3-(aminomethyl)-6,8-dibromoquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H7Br2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H |
InChIキー |
TYFMWSKHROOOQI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Br)Br.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


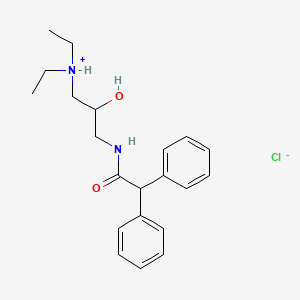

![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
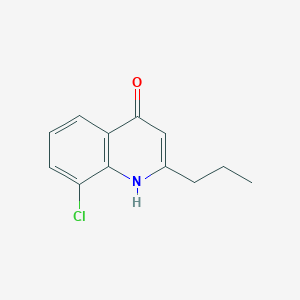
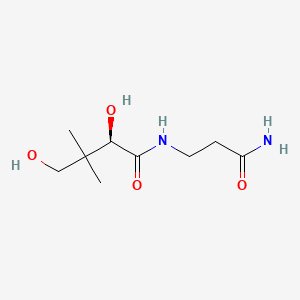
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

